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molecular formula C8H5Cl3O B3045771 3,5-Dichloro-4-methylbenzoyl chloride CAS No. 113485-46-4

3,5-Dichloro-4-methylbenzoyl chloride

Cat. No. B3045771
M. Wt: 223.5 g/mol
InChI Key: UNONPWRUIRVAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874466

Procedure details

To a well-stirred solution of 1.1 g (13.1 mmol) sodium bicarbonate in 15 mL water was added solid 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride (1 g, 5.4 mmoles) portionwise. To the resulting solution was added 15 mL of hexane followed by dropwise addition of a solution of 3,5-dichloro-4-methylbenzoyl chloride (1.2 g, 5.4 mmol) in 1 mL of tetrahydrofuran. Another 15 mL of hexane was added, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered, and the resulting white solid was dried in a vacuum oven yielding 1.1 g of 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide as a white solid (mp 159°-161° C.).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].Cl.[NH2:7][C:8]([CH3:15])([CH2:13][CH3:14])[C:9](=[O:12])[CH2:10][Cl:11].CCCCCC.[Cl:22][C:23]1[CH:24]=[C:25]([CH:29]=[C:30]([Cl:33])[C:31]=1[CH3:32])[C:26](Cl)=[O:27]>O.O1CCCC1>[Cl:22][C:23]1[CH:24]=[C:25]([CH:29]=[C:30]([Cl:33])[C:31]=1[CH3:32])[C:26]([NH:7][C:8]([CH2:13][CH3:14])([CH3:15])[C:9](=[O:12])[CH2:10][Cl:11])=[O:27] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC(C(CCl)=O)(CC)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1C)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the resulting white solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC(C(CCl)=O)(C)CC)C=C(C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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